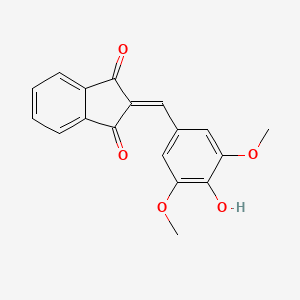

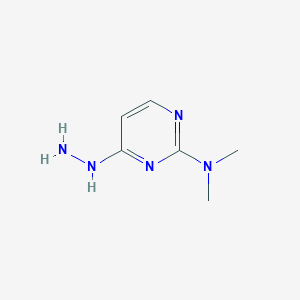

![molecular formula C20H16N2S2 B2389303 N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide CAS No. 1396711-42-4](/img/structure/B2389303.png)

N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide, also known as BNT, is a compound that has recently gained a lot of attention in the field of medicinal chemistry. It is a part of the benzothiazole class of compounds, which are known for their broad spectrum of biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide, often involves a multi-step process. For instance, one study describes a four-step synthetic route using a range of substituted acetoacetanilides . The synthesized compounds were produced with high yield, up to 96%, using eco-friendly p-TSA as a catalyst .Molecular Structure Analysis

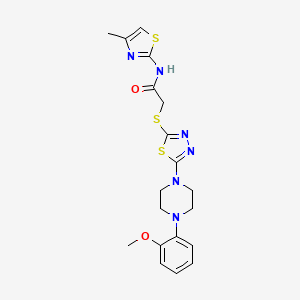

The molecular structure of N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide is characterized by the presence of a benzothiazole ring and a naphthalene ring, connected by a propanethioamide linker. The benzothiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, which contributes to its aromatic properties .Chemical Reactions Analysis

Benzothiazole compounds, including N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide, have many reactive positions due to their aromaticity. This allows for various types of chemical reactions to take place, such as donor-acceptor, nucleophilic, and oxidation reactions .科学研究应用

Fluorescent Probe for Cysteine Sensing

- In Vitro and In Vivo Imaging : Researchers successfully used this probe to image Cys in HepG2 cells and zebrafish .

Nonlinear Optical Properties

The compound’s derivatives, specifically N-(thiazol-2-yl)piperidine-2,6-dione derivatives, have been synthesized and characterized. Notably:

- Computational Studies : Computational methods were employed to study these compounds, enhancing our understanding of their behavior .

Anti-Cancer Activity

Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine were evaluated for their cytotoxicity:

作用机制

Target of Action

Similar compounds have been found to exhibit anti-cancer activity against various cancer cell lines , suggesting potential targets within these cells.

Mode of Action

It’s known that similar compounds can induce changes in cell cycle and apoptosis , which could be a result of the compound’s interaction with its targets.

Biochemical Pathways

Related compounds have been shown to regulate cell cycle and apoptosis via mitochondrial-dependent pathways , suggesting that similar pathways could be affected by this compound.

Result of Action

Similar compounds have been found to exhibit anti-cancer activity , suggesting that this compound may have similar effects.

Action Environment

The functionalization of similar compounds has been found to influence their solid-state arrangement, absorption, and fluorescence properties .

未来方向

The future research directions for N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide could involve further exploration of its biological activities and potential therapeutic applications. For instance, given the potential anticancer activity of benzothiazole derivatives, further studies could focus on evaluating the efficacy of N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide against various types of cancer . Additionally, more research is needed to fully understand the mechanism of action of this compound .

属性

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-3-naphthalen-2-ylpropanethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2S2/c23-20(22-17-8-9-19-18(12-17)21-13-24-19)10-6-14-5-7-15-3-1-2-4-16(15)11-14/h1-5,7-9,11-13H,6,10H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWAZHVORPEVMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCC(=S)NC3=CC4=C(C=C3)SC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Chloro-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2389221.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2389225.png)

![N-(4-bromophenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2389232.png)

![[2,4-dibromo-6-(tert-butyl-NNO-azoxy)phenyl]amine](/img/structure/B2389233.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dimethylphenyl)methanone](/img/structure/B2389235.png)